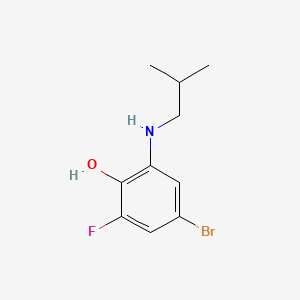
4-Bromo-2-fluoro-6-(isobutylamino)phenol
Description
4-Bromo-2-fluoro-6-(isobutylamino)phenol is an organic compound with the molecular formula C10H13BrFNO and a molecular weight of 262.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and an isobutylamino group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H13BrFNO |
|---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
4-bromo-2-fluoro-6-(2-methylpropylamino)phenol |
InChI |
InChI=1S/C10H13BrFNO/c1-6(2)5-13-9-4-7(11)3-8(12)10(9)14/h3-4,6,13-14H,5H2,1-2H3 |
InChI Key |
GUIJMIVDOMQAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C(=CC(=C1)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-(isobutylamino)phenol typically involves multiple steps, including halogenation and amination reactions. . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-(isobutylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium or copper, and solvents like dichloromethane.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-Bromo-2-fluoro-6-(isobutylamino)phenol is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-(isobutylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenol: Similar structure but lacks the isobutylamino group.
4-Bromo-2-fluorophenol: Similar structure but lacks the isobutylamino group.
Uniqueness
4-Bromo-2-fluoro-6-(isobutylamino)phenol is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


